Photobiotin acetate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

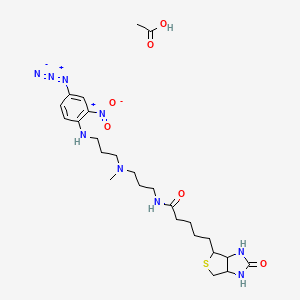

Photobiotin acetate salt is a useful research compound. Its molecular formula is C25H39N9O6S and its molecular weight is 593.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Photobiotin acetate salt is a biotin derivative that has garnered attention in biochemical research due to its unique properties and applications in protein labeling and detection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Photobiotin is a photoreactive biotin analog that allows for the nonisotopic labeling of proteins and nucleic acids. The compound can be activated by light, which facilitates the covalent attachment to target biomolecules, making it a valuable tool in various biochemical assays.

- Covalent Bond Formation : Upon exposure to light, photobiotin forms a stable covalent bond with primary amines found in proteins, enabling specific labeling.

- Sensitivity : Photobiotin labeling exhibits high sensitivity, allowing for the detection of low-abundance proteins in complex mixtures. Studies have shown detection limits below 10 pg when using avidin-alkaline phosphatase as a detection method .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Protein Labeling : Photobiotin is extensively used for labeling proteins in various biological assays. Its ability to form stable complexes with proteins without significantly altering their native structure is crucial for accurate studies.

- Detection Methods : The use of avidin or streptavidin conjugates enhances the sensitivity of detection methods, providing a 64 to 1024-fold increase in sensitivity compared to traditional staining methods like Coomassie blue .

- Applications in Research : Photobiotin has been utilized in studies involving protein interactions, localization, and dynamics within cells.

Case Study 1: Protein Labeling Efficiency

A study demonstrated the effectiveness of photobiotin in labeling sheep brain tubulin. The results indicated that photobiotinylation did not hinder tubulin polymerization or affect its binding properties, confirming its utility in studying protein dynamics under physiological conditions .

Case Study 2: Detection of Low-Abundance Proteins

In another investigation, researchers utilized photobiotin for the detection of low-abundance proteins in crude protein extracts. The findings highlighted its capacity to label proteins effectively while maintaining their functional integrity, thus supporting its application in proteomics .

Comparative Analysis

| Property | This compound | Traditional Biotin |

|---|---|---|

| Activation Method | Light | No activation needed |

| Sensitivity | High (10 pg detection limit) | Moderate |

| Covalent Bond Stability | High | Moderate |

| Applications | Protein labeling, detection | General biotinylation |

Research Findings

Recent studies have emphasized the potential of this compound beyond mere protein labeling:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Photobiotin acetate salt has the molecular formula C25H39N9O6S and a molecular weight of 593.7 g/mol. It features a photosensitive group that allows it to form covalent bonds with target molecules upon exposure to light, facilitating the labeling and detection of these molecules through photochemical cross-linking technology .

Key Applications

- Biochemical Assays

- DNA and RNA Labeling

- Protein Labeling

- Click Chemistry Applications

Case Study 1: Hybridization Techniques

In a study published in Applied and Environmental Microbiology, researchers utilized this compound to label DNA from specific strains for hybridization assays. The incorporation of photobiotin enabled enhanced signal detection, demonstrating its effectiveness in identifying microbial species through DNA-DNA hybridization methods .

Case Study 2: Protein Interaction Studies

A research article highlighted the use of this compound in studying protein interactions via streptavidin-biotin binding assays. The high specificity and stability of the labeled proteins allowed for detailed analysis of protein complexes, contributing to advancements in understanding cellular mechanisms .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

acetic acid;N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLNTOMOSLSQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N9O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.